molecular formula C7H5N3O2 B2361037 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 80356-97-4

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B2361037
CAS No.: 80356-97-4
M. Wt: 163.136
InChI Key: KHKIDNHBRDOFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 80356-97-4) is a high-value chemical reagent with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . This pyrrolopyrazine-dione scaffold is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The core pyrrolo[3,4-b]pyrazine-5,7-dione structure is a key precursor in organic synthesis, particularly for the development of N-hydroxy compounds that can act as catalysts for aerobic catalytic activation of inert C-H bonds . Recent advanced research applications of analogous structures include their incorporation into novel composite nanoparticles for evaluation in oncology studies, demonstrating the potential of this chemical class in developing new therapeutic agents . Available in quantities from 50mg to 500mg, this product is strictly for research purposes and is not intended for human or animal use .

Properties

IUPAC Name

3-methylpyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-3-2-8-4-5(9-3)7(12)10-6(4)11/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKIDNHBRDOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80356-97-4
Record name 2-methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis via Pyrazine-2,3-dicarboxylic Acid Anhydride

A foundational method involves reacting pyrazine-2,3-dicarboxylic acid anhydride with methylamine derivatives to form carboxamide intermediates. For instance, 3-(5-chloropyrid-2-yl)carbamoyl-pyrazine-2-carboxylic acid is cyclized using ethyl chloroformate and triethylamine in methylene chloride at 0–5°C, yielding pyrrolo[3,4-b]pyrazine-dione precursors with >99% purity. This one-pot approach avoids isolating intermediates, enhancing efficiency.

The anhydride itself is synthesized by heating pyrazine-2,3-dicarboxylic acid with acetic anhydride at 100–120°C. Substituting the chloropyridyl group with a methyl moiety would require methylamine or its derivatives during the amidation step, though direct literature examples are sparse.

Solvent and Temperature Optimization

Methylene chloride is preferred for its inertness and ability to stabilize reactive intermediates. Trials with THF or acetonitrile resulted in lower yields due to side reactions. Maintaining temperatures below 5°C during cyclization minimizes byproduct formation, a critical factor for achieving high purity.

Chichibabin Reaction-Based Synthesis

Mechanism and Challenges

The Chichibabin reaction, employing n-butyllithium and methylpyrazine, constructs the pyrrolo ring via deprotonation and cyclization. Initial attempts to synthesize analogous compounds, such as 6-(5-methoxy-1-methyl-1H-indol-3-yl)-5H-pyrrolo[2,3-b]pyrazine, faced scalability issues due to low reactivity of methylpyrazine anions and competing polymerization. Yields plummeted to 0–10% on >10-g scales.

Process Improvements

Optimizing base stoichiometry and reaction time mitigated these challenges. Using diisopropylamine in tetrahydrofuran at −15°C, followed by gradual warming, improved yields to 50–60% on 600-g scales. Key modifications included:

  • Stoichiometric control : Limiting n-butyllithium to 1.6M prevented over-deprotonation.
  • Temperature gradients : Slow warming from −15°C to room temperature reduced side reactions.
  • Workup procedures : Partitioning with ethyl acetate and flash chromatography enhanced purity.

Palladium-Catalyzed Approaches

Ligand and Solvent Screening

While Pd-catalyzed methods are less common for pyrrolo[3,4-b]pyrazine-diones, analogous syntheses of pyrrolo[3,4-c]carbazole-diones provide insights. Using Pd(OAc)₂ (5 mol%) and PCy₃·HBF₄ (10 mol%) in DMSO at 135°C for 52 hours achieved 94% yield in related systems. Solvent polarity proved critical: DMSO outperformed DMF or THF due to better stabilization of Pd intermediates.

Substrate Scope and Limitations

Electron-deficient alkynes, such as diphenylacetylene, facilitated cyclization, whereas alkyl-substituted alkynes led to incomplete reactions. Introducing a methyl group at position 2 would require tailored alkyne precursors, necessitating further exploration.

Reductive Methods for Dione Formation

Selective Reduction of Diketones

Potassium borohydride in liquid organic amides (e.g., DMF) selectively reduces diketones to hydroxyketones, a step used in zopiclone synthesis. Applying this to 6-methyl-5,7-dioxo-pyrrolo[3,4-b]pyrazine could yield the monohydroxy intermediate, though subsequent oxidation to the dione remains unverified.

Phase Transfer Catalysis

US2007/0054914A1 describes using phase transfer catalysts (e.g., tetrabutylammonium bromide) in water-organic solvent mixtures to enhance reaction rates. This approach could improve the solubility of methylated intermediates during cyclization.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage Limitation
Carboxamide Cyclization >99 >99 High purity, one-pot Requires anhydride synthesis
Chichibabin Reaction 50–60 95 Scalable Sensitive to temperature gradients
Pd Catalysis 94 90 Broad substrate scope High catalyst loading
Reductive Methods 70–80 85 Selective reduction Multi-step oxidation required

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione serves as a valuable scaffold for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced properties.

Biology

  • Biological Activities : The compound exhibits a range of biological activities:
    • Antimicrobial : Demonstrated effectiveness against various bacterial strains.
    • Anti-inflammatory : Shown to reduce inflammation in cellular models.
    • Antitumor : Exhibits cytotoxic effects on cancer cell lines.
    • Kinase Inhibition : Inhibits specific kinases involved in cell signaling pathways critical for proliferation and survival.

Medicine

  • Drug Discovery : The compound's ability to inhibit kinase activity makes it a candidate for drug development targeting diseases such as cancer and inflammatory disorders. Its role in modulating cellular processes positions it as a potential therapeutic agent.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, the compound demonstrated a reduction in pro-inflammatory cytokines through the inhibition of NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

A. Substituent Variations on the Pyrrolopyrazine Core

  • 6-Amino Derivatives: Sondhi et al. synthesized 6-amino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione via microwave-assisted reactions of pyrazine-2,3-dicarboxylic acid with hydrazine hydrate. The amino group enhances nucleophilicity, enabling further functionalization (e.g., azomethine and amidine derivatives) .
  • 6-Aryl Derivatives : 6-(3-Acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 886685-00-3) demonstrates how aryl substituents extend conjugation, altering electronic properties (e.g., absorption/emission profiles) .

B. Fused-Ring Systems

  • Thieno[3,4-b]pyrazines: Replacing the pyrrole ring with thiophene (e.g., 5,7-di(thiophen-2-yl)thieno[3,4-b]pyrazine) enhances electron deficiency, making these compounds suitable for optoelectronic applications. Bromination at the thiophene ring further tunes reactivity .
  • Pyrido-Pyrrolo-Pyrazine-Diones: Compounds like 6H,13H-pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione incorporate additional pyridine and indole rings, increasing molecular complexity and rigidity. These derivatives exhibit poor solubility but high thermal stability (mp > 300°C) .
Pharmacological Activity
  • Anti-Inflammatory and Anticancer Activity : Sondhi et al. reported that pyrrolopyrazine-dione derivatives exhibit significant anti-inflammatory and anticancer properties. For example, azomethine derivatives showed activity against Staphylococcus aureus and Escherichia coli .
Physical and Electronic Properties
Compound Molecular Weight Substituent Key Properties
2-Methyl-5H-pyrrolo[3,4-b]pyrazine-dione ~179.14* Methyl (C-2) Enhanced lipophilicity; moderate solubility in polar aprotic solvents
6-Amino-5H-pyrrolo[3,4-b]pyrazine-dione 179.14 Amino (C-6) High reactivity for Schiff base formation; improved water solubility
6-(3-Acetylphenyl) derivative 267.24 3-Acetylphenyl (C-6) Extended conjugation; UV-Vis absorption ~300–400 nm
Thieno[3,4-b]pyrazine 246.33 Thiophene fusion Electron-deficient; λmax ~450 nm; used in organic semiconductors

*Calculated based on structural similarity to .

Reactivity and Stability
  • Methyl Substituent: The methyl group in 2-methyl-5H-pyrrolo[3,4-b]pyrazine-dione provides steric hindrance, reducing electrophilic attack at the adjacent positions compared to unsubstituted or amino derivatives.
  • Electrochemical Behavior: Thieno[3,4-b]pyrazines exhibit lower reduction potentials (−1.2 V vs. Ag/AgCl) than pyrrolopyrazine-diones, indicating higher electron affinity .

Biological Activity

Overview

2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound featuring both pyrrole and pyrazine rings. This unique structural configuration contributes to its diverse biological activities, making it a compound of interest in pharmaceutical research and development.

Biological Activities

The compound has demonstrated a wide range of biological activities including:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.
  • Antiviral Properties : Shows potential in inhibiting viral replication.
  • Antitumor Effects : Displays cytotoxic activity against several cancer cell lines.
  • Kinase Inhibition : Inhibits specific kinases involved in cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AntiviralInhibits viral replication
AntitumorCytotoxic to cancer cell lines (e.g., HCT116, MCF-7)
Kinase InhibitionInhibits various kinases involved in signaling

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

  • Kinase Interaction : The compound inhibits kinase activity, which is crucial for regulating cellular processes such as proliferation and differentiation. For instance, it has shown significant inhibition against cyclin-dependent kinases (CDK) with IC50 values indicating potent activity against CDK2 and CDK9 (0.36 µM and 1.8 µM, respectively) .
  • Cell Signaling Modulation : It influences various signaling pathways by modulating the activity of fibroblast growth factor receptors (FGFR), affecting cell proliferation and survival .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antitumor Activity Study : A study evaluated the cytotoxic effects of this compound on human tumor cell lines such as HeLa and A375. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range .
  • Kinase Inhibition Research : Research focused on the compound's ability to inhibit specific kinases has shown promising results in regulating cancer cell growth. For example, compounds derived from this scaffold were tested for their inhibitory effects on CDKs, demonstrating selectivity and potency that could be harnessed for therapeutic applications .

Synthesis and Preparation

The synthesis of this compound can be achieved through various methods including:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
  • C-H Arylation : Direct arylation methods that enhance the efficiency of synthesis.

Table 2: Synthetic Routes

MethodDescription
CyclizationFormation of the heterocyclic structure from precursors
C-H ArylationDirect arylation to form the desired compound

Q & A

Q. Advanced

  • Single-crystal X-ray diffraction is definitive for confirming the core structure and substituent positions, as demonstrated for related oxadiazolo-pyrazine-dione derivatives .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) distinguishes regioisomers by analyzing coupling patterns and aromatic proton environments. For example, methyl group shifts in pyrrolopyrazine-dione derivatives appear at δ 2.8–3.2 ppm .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly when unexpected byproducts arise from competing cyclization pathways .

What methodologies are used to evaluate the biological activity of this compound, and how can contradictory data be reconciled?

Q. Advanced

  • Anti-inflammatory and anticancer assays : In vivo models (e.g., carrageenan-induced paw edema) and in vitro cytotoxicity screens (e.g., against T47D breast cancer cells) are standard. For example, derivatives showed 35–41% inhibition at 10 μM, comparable to ibuprofen .
  • Addressing contradictions :
    • Validate assay reproducibility using standardized protocols (e.g., MTT assay for cytotoxicity).
    • Confirm compound purity via HPLC and control for structural analogs (e.g., methyl vs. chloro substituents) that may alter activity .

How can computational modeling predict reactivity and regioselectivity in functionalization reactions?

Q. Advanced

  • Density Functional Theory (DFT) calculations identify electrophilic/nucleophilic sites. For instance, the C-2 position in pyrrolopyrazine-dione is more reactive due to electron-withdrawing effects from the dione moiety .
  • Molecular docking screens potential biological targets (e.g., COX-2 for anti-inflammatory activity) by analyzing binding affinities of substituent-modified derivatives .

What strategies optimize diastereoselectivity in spirooxindole derivatives synthesized from this compound?

Q. Advanced

  • Solvent and temperature control : Polar aprotic solvents (DMF) at 80–100°C favor spirooxindole formation over linear byproducts .
  • Catalyst screening : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) can enhance diastereoselectivity by stabilizing transition states .

How does the electronic structure of pyrrolopyrazine-dione influence its application in conjugated polymers?

Q. Advanced

  • Low-bandgap materials : The electron-deficient dione core enables charge-transfer interactions in donor-acceptor copolymers. Analogous thienopyrazine-based polymers exhibit bandgaps as low as 1.1 eV, suitable for organic photovoltaics .
  • Electrochemical tuning : Cyclic voltammetry reveals ambipolar redox behavior (HOMO: −5.0 eV to −5.3 eV), which can be modulated via alkyl side chains to enhance charge carrier mobility .

What are the challenges in scaling up laboratory-scale synthesis, and how are they addressed?

Q. Advanced

  • Process optimization : Transitioning from microwave batch reactions to continuous flow systems improves scalability while maintaining yield .
  • Purification : Column chromatography is replaced with recrystallization or pH-dependent extraction for cost-effective isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.